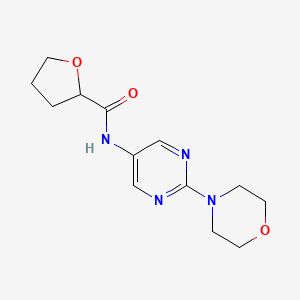![molecular formula C13H20N2O2 B2652382 4-[2-(4-Methylpiperazin-1-yl)ethoxy]phenol CAS No. 100221-01-0](/img/structure/B2652382.png)
4-[2-(4-Methylpiperazin-1-yl)ethoxy]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-[2-(4-Methylpiperazin-1-yl)ethoxy]phenol” is a chemical compound with the CAS Number: 100875-69-2 . Its IUPAC name is 4-[2-(4-methyl-1-piperazinyl)ethoxy]benzaldehyde . The molecular weight of this compound is 248.32 .
Synthesis Analysis
The compound was obtained by the direct solvent-free reaction of 4-hydroxy-3-methoxy-benzaldehyde with 1-amino-4-methyl-piperazine . The piperazine ring adopts a chair conformation .Molecular Structure Analysis
The InChI Code for this compound is 1S/C14H20N2O2/c1-15-6-8-16(9-7-15)10-11-18-14-4-2-13(12-17)3-5-14/h2-5,12H,6-11H2,1H3 . This indicates that the compound has a piperazine ring which adopts a chair conformation .Physical and Chemical Properties Analysis
The compound is a powder at room temperature . The storage temperature for this compound is ambient .Aplicaciones Científicas De Investigación
1. Modeling the Active Site of Type 3 Copper Proteins
Research by Merkel et al. (2005) involved synthesizing unsymmetrical dinucleating ligands, including derivatives of 4-methylpiperazine, to model the active site of type 3 copper proteins. These studies revealed the potential of these compounds to mimic enzymatic functions and provided insights into the influence of a thioether group close to the metal site on catecholase activity. This research demonstrates the application of these compounds in understanding and designing biomimetic catalysts Merkel et al., 2005.
2. ABCB1 Inhibition for Cancer Treatment
Colabufo et al. (2008) explored the use of 2-[(3-methoxyphenylethyl)phenoxy]-moiety, linked to different basic nuclei including N-4-methylpiperazine, for designing ABCB1 inhibitors. These inhibitors have shown potent activity in inhibiting ABCB1, a protein associated with drug resistance in cancer cells, highlighting their potential in cancer therapy Colabufo et al., 2008.
3. Antidepressant and Anxiolytic Effects
Pytka et al. (2015) investigated two phenylpiperazine derivatives, revealing their potent antidepressant-like and anxiolytic-like activities in animal models. These findings underscore the potential therapeutic applications of such compounds in the treatment of depression and anxiety disorders Pytka et al., 2015.
4. Antioxidant Activity of Phenolic Compounds
Chen et al. (2020) studied the antioxidant activities of phenolic acids, revealing how methoxyl and phenolic hydroxyl groups enhance these activities. This research illustrates the broader implications of phenolic compounds, including 4-methylpiperazine derivatives, in developing antioxidants for food preservation, pharmaceutical, and cosmetic industries Chen et al., 2020.
5. Interaction with Bovine Serum Albumin
Ghosh et al. (2016) examined the interaction of certain phenolic compounds, including derivatives with structural similarities to 4-methylpiperazine, with Bovine Serum Albumin (BSA). This study has implications for understanding how such compounds interact with proteins, which is crucial for drug delivery and pharmaceutical formulations Ghosh et al., 2016.
Safety and Hazards
The compound is classified as an irritant . The safety information includes several precautionary statements such as avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Propiedades
IUPAC Name |
4-[2-(4-methylpiperazin-1-yl)ethoxy]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-14-6-8-15(9-7-14)10-11-17-13-4-2-12(16)3-5-13/h2-5,16H,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMPWQCVGACEENP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCOC2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N'-(1-Phenylethyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamide](/img/structure/B2652299.png)
![(E)-3-(4-chlorophenyl)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acrylamide](/img/structure/B2652301.png)
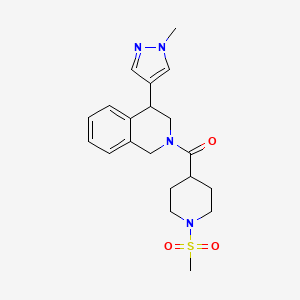
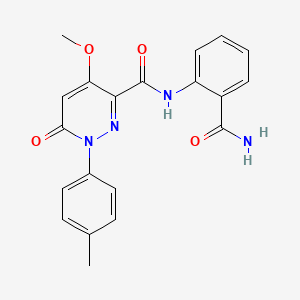
![N-(4-fluorobenzyl)-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2652305.png)
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2652306.png)

![6-chloro-1-[(3-chlorobenzyl)oxy]-2-(4-chlorophenyl)-1H-1,3-benzimidazole](/img/structure/B2652308.png)
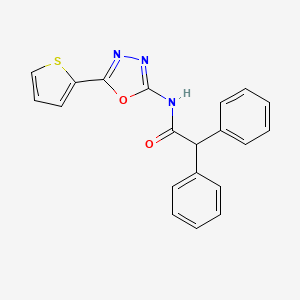
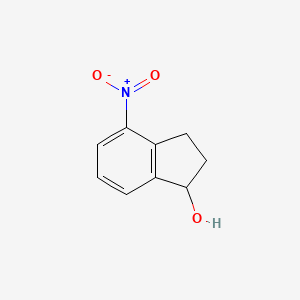
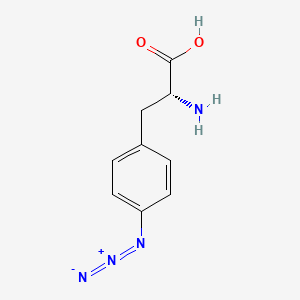
![4-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-5-ethyl-6-methylpyrimidine](/img/structure/B2652315.png)
![N-[2-(3-methylpiperidin-1-yl)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2652321.png)
